2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone

Description

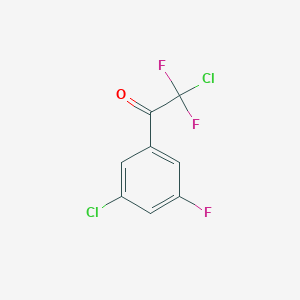

Chemical Structure and Properties 2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone (Molecular Formula: C₈H₃Cl₂F₃O) is a fluorinated aromatic ketone characterized by a phenyl ring substituted with chlorine at position 3 and fluorine at position 4. The ethanone moiety features a chlorine atom and two fluorine atoms on the carbonyl-bearing carbon (Figure 1). This compound is commercially available as a high-purity fluorinated specialty chemical, with applications in pharmaceuticals, agrochemicals, and materials science .

Stability is influenced by the electron-withdrawing effects of the halogens, which may enhance resistance to nucleophilic attack .

Properties

IUPAC Name |

2-chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(11)3-5)7(14)8(10,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHXCXIXRVDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone, a compound with the chemical formula , is an organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure

- IUPAC Name : this compound

- CAS Number : 1352224-41-9

- Molecular Formula :

- Molecular Weight : 239.01 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It is hypothesized to act through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the chlorine and fluorine substituents enhance lipophilicity and facilitate membrane penetration, which is critical for antimicrobial efficacy.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM, indicating significant cytotoxicity.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of difluoroethanones. The researchers found that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models.

-

Antimicrobial Efficacy :

- Another study assessed the antimicrobial activity of fluorinated ketones against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone | Moderate cytotoxicity | 20 |

| 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone | High antimicrobial activity | <10 |

| 3-Chloro-4-fluorobenzoyl chloride | Low cytotoxicity | >50 |

Comparison with Similar Compounds

2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone

Structural Differences

- Substituent Positions : The phenyl ring in this analog bears a single chlorine atom at position 4, contrasting with the 3-chloro-5-fluoro substitution in the target compound (Figure 2).

Physicochemical Properties

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

Functional Group Variation

- Hydroxyl Group : The presence of a hydroxyl group at position 2 introduces hydrogen-bonding capability, significantly enhancing solubility in protic solvents (e.g., water or alcohols) compared to the fully halogenated target compound.

- Reactivity : The hydroxyl group renders this compound susceptible to oxidation or etherification, unlike the halogen-stabilized target molecule .

1-(Trifluoromethyl)-1H-pyrazol-4-amine

Heterocyclic vs. Aromatic Systems

- Core Structure : This compound features a pyrazole ring instead of a benzene ring, with a trifluoromethyl group at position 1.

- Applications : While both compounds are fluorinated, the pyrazole derivative is more likely to serve as a bioactive intermediate in drug discovery due to its nitrogen-rich heterocycle .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Electronic Effects : The 3-chloro-5-fluoro substitution pattern in the target compound creates a sterically hindered and electron-deficient aromatic system, favoring applications in catalysis or as a directing group in cross-coupling reactions.

- Thermal Stability: Fluorinated ethanones generally exhibit higher thermal stability compared to hydroxylated analogs, making them suitable for high-temperature industrial processes .

- Synthetic Optimization: Reactions involving sodium carbonate in 1,4-dioxane (as seen in analogous ester syntheses) may improve yields for halogenated ethanones due to enhanced deprotonation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.